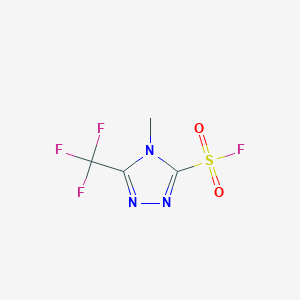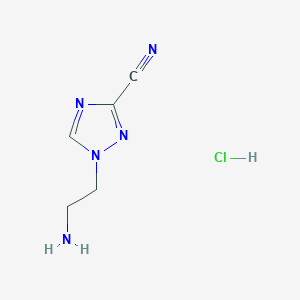
1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives like 1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid often involves cyclopropane synthesis methods . These methods include the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . The Suzuki-Miyaura coupling reaction is also used in the synthesis of cyclopropane derivatives .Molecular Structure Analysis
The molecular formula of this compound is C11H8FNO2 . The molecular weight is 205.19 .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 378.2±42.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Analysis
- 1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid and its derivatives are often synthesized for various research purposes. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the methodological advancements in synthesizing cyclopropane derivatives through multi-step reactions (Zhou et al., 2021).
- The structure and conformational properties of similar cyclopropane derivatives, such as (R)-(+)-1-fluoro-2,2-diphyenylcyclopropanecarboxylic acid, have been explored through X-ray diffraction methods. These studies help in understanding the molecular geometry and bonding characteristics of such compounds (Ries & Bernal, 1985).
Biochemical Applications
- Cyclopropane derivatives have been identified in biological systems, such as the identification of 1-(malonylamino) cyclopropane-1-carboxylic acid in wheat leaves, showcasing their significance in plant biochemistry and potential applications in agricultural sciences (Hoffman et al., 1982).
- Inclusion compounds involving cyclopropane derivatives, such as cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid, have been studied for their crystal structures and selective inclusion modes. This research indicates the potential of cyclopropane derivatives in the development of novel materials and chemical sensors (Csöregh et al., 1992).
Synthetic Chemistry Applications
- Cyclopropane derivatives are used as precursors in various synthetic chemistry applications. For example, the synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid represents the exploration of cyclopropane derivatives in developing new compounds with potential pharmacological properties (Sloan & Kirk, 1997).
- They are also used in the synthesis of various organic compounds, such as the preparation of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles, demonstrating their versatility as synthetic intermediates (Wurz & Charette, 2005).
Properties
IUPAC Name |
1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-7(6-13)3-8(5-9)11(1-2-11)10(14)15/h3-5H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJZFTAHHQABSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)C#N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


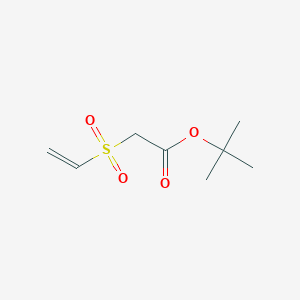
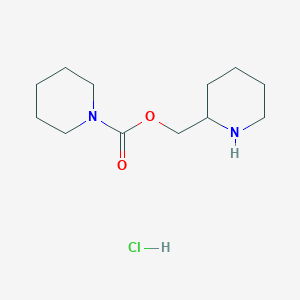
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)

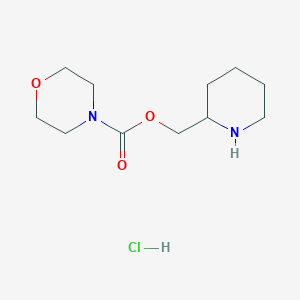

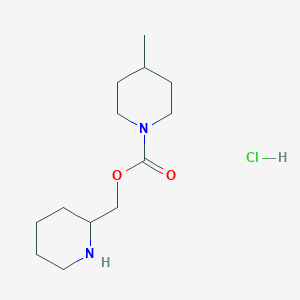
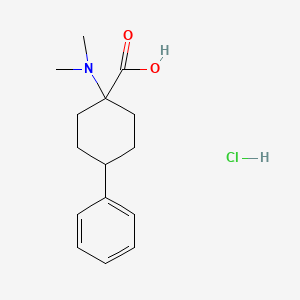
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
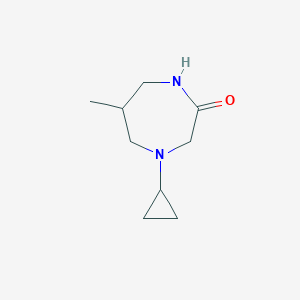
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
